4-(N-乙酰基)哌啶基 2-(5-甲氧基)苯酚酮

描述

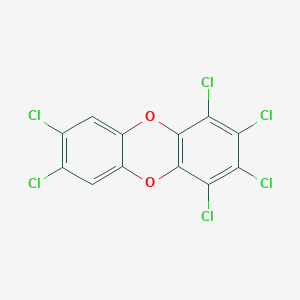

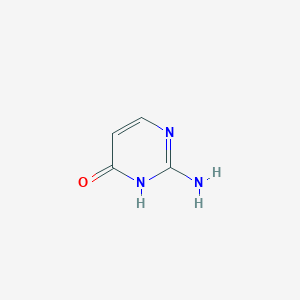

4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone, also known as 2-(5-Methoxy)-4-(N-acetyl)piperidin-1-yl ketone, is a novel compound with a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively in recent years due to its unique structure and potential applications. It is a heterocyclic compound composed of a piperidine ring, a phenol ring, and an acetyl group. The compound has been used in various applications such as drug delivery, drug discovery, and chemical synthesis. It has also been used in various laboratory experiments to study its biochemical and physiological effects. In

科学研究应用

β-O-4 型模型化合物的热解特性

对 β-O-4 型模型化合物的热解特性研究,包括那些结构类似于“4-(N-乙酰基)哌啶基 2-(5-甲氧基)苯酚酮”的化合物,突出了含氧官能团对热解行为的影响。这些研究揭示了在不同温度下官能团的特定迁移模式和产物分布,从而深入了解了此类化合物的热稳定性和分解途径 (Pan Li 等,2016)。

对映选择性电羧化

用 CO2 对促手性芳香酮进行对映选择性电羧化的研究表明了在不对称合成中使用类似酮类的潜力。这些反应由辛可纳生物碱催化,将芳香酮转化为旋光活性 2-羟基-2-芳基丙酸,展示了此类酮类在开发新的合成方法中的应用 (Bao-Li Chen 等,2014)。

噻唑烷二酮和罗丹明类化合物的合成

由于其广泛的药理活性,已探索了含哌啶基部分的化合物在合成噻唑烷二酮和罗丹明类化合物中的用途。这些研究突出了此类化合物在药物化学和药物设计中的多功能性,为合成具有潜在治疗益处的分子的途径提供了途径 (H. Veisi 等,2015)。

合成细菌叶绿素的研究

关于含有螺-哌啶单元的合成细菌叶绿素的研究展示了“4-(N-乙酰基)哌啶基 2-(5-甲氧基)苯酚酮”类结构在近红外吸收剂开发中的应用。这些研究重点关注细菌叶绿素的化学定制,用于光动力疗法,突出了此类酮类在设计具有特定光学性质的分子中的重要性 (Kanumuri Ramesh Reddy 等,2013)。

哌啶-4-酮衍生物的绿色合成

使用基于葡萄糖的深度共熔溶剂绿色合成 2,6-二芳基哌啶-4-酮衍生物说明了在有机合成中使用“4-(N-乙酰基)哌啶基 2-(5-甲氧基)苯酚酮”相关化合物的环境效益。这种方法突出了此类化合物在促进可持续和生态友好的化学过程中的作用 (K. Hemalatha & D. Ilangeswaran, 2020)。

属性

IUPAC Name |

1-[4-(2-hydroxy-4-methoxybenzoyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-10(17)16-7-5-11(6-8-16)15(19)13-4-3-12(20-2)9-14(13)18/h3-4,9,11,18H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIELGQWFNQRQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)